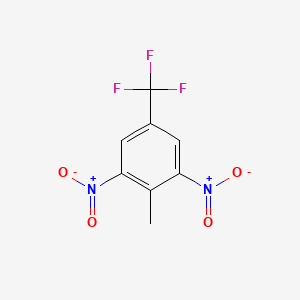

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c1-4-6(12(14)15)2-5(8(9,10)11)3-7(4)13(16)17/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEVTSMJXUJEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene in Advanced Drug Discovery

Executive Summary

In the landscape of modern oncology drug discovery, sterically hindered and electronically modulated building blocks are critical for designing highly selective kinase inhibitors. 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene (CAS: 955978-78-6) is a highly specialized, tetrasubstituted aromatic intermediate. As a Senior Application Scientist, I frequently utilize this compound as a foundational scaffold for synthesizing complex heterocyclic Active Pharmaceutical Ingredients (APIs), most notably [1].

This whitepaper dissects the physicochemical properties, the synergistic synthetic logic behind its regioselective nitration, and its downstream application in pharmaceutical workflows.

Physicochemical Profile & Structural Logic

The utility of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene lies in its unique "push-pull" electronic system and its dense steric shielding. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups create a highly polarized core. This polarization is critical for downstream regioselective cross-coupling reactions once the nitro groups are reduced.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | 2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene |

| Synonyms | 2,6-Dinitro-4-(trifluoromethyl)toluene |

| CAS Registry Number | 955978-78-6 |

| Molecular Formula | C8H5F3N2O4 |

| Molecular Weight | 250.13 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 (4 from -NO2, 3 from -CF3) |

| Commercial Availability | [2] |

Synthetic Methodology: Synergistic Regioselective Nitration

The synthesis of this compound from 4-methylbenzotrifluoride is a masterclass in exploiting synergistic directing effects during Electrophilic Aromatic Substitution (EAS).

In the starting material, the methyl group is at position 4, and the -CF3 group is at position 1. The methyl group is activating and ortho-directing (directing electrophiles to positions 3 and 5). Conversely, the -CF3 group is strongly deactivating and meta-directing (also directing electrophiles to positions 3 and 5). This perfect synergistic alignment allows for a clean, high-yield double nitration despite the deactivated nature of the ring. Upon successful dinitration at positions 3 and 5, IUPAC nomenclature rules dictate renumbering the ring to achieve the lowest locants (1,2,3,5), resulting in the final name: 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene.

Synergistic directing effects of -CH3 and -CF3 groups driving regioselective dinitration.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from validated industrial standards for pyrimidine derivative synthesis [1].

-

Step 1: Matrix Preparation. Dissolve 4-methylbenzotrifluoride (59.4 mmol) in concentrated sulfuric acid (H2SO4, 120 mL).

-

Causality: H2SO4 acts as both a highly polar solvent to stabilize ionic intermediates and a strong acid catalyst necessary for the subsequent dehydration of nitric acid.

-

-

Step 2: Electrophile Generation. Slowly add potassium nitrate (KNO3, 15.0 g, 149 mmol, ~2.5 eq) to the solution at room temperature.

-

Causality: While fuming nitric acid is a standard nitrating agent, using KNO3 in H2SO4 provides a highly controlled generation of the nitronium ion (NO2+). This maintains a low steady-state concentration of the powerful electrophile, preventing the over-oxidation of the benzylic methyl group.

-

-

Step 3: Reaction Propagation. Stir the resulting mixture at room temperature for 16 hours.

-

Causality: The strongly deactivating -CF3 group drastically slows the reaction kinetics of the second nitration event. A 16-hour propagation ensures complete conversion to the dinitro species.

-

-

Step 4: Quenching and Isolation (Self-Validating Checkpoint). Pour the reaction mixture onto crushed ice.

-

Self-Validating System: The reaction is complete and successful when the mixture transitions upon quenching into a thick, pale-yellow suspension. The highly lipophilic dinitro product is completely insoluble in the diluted aqueous acid. If the product oils out instead of precipitating as a solid, it indicates incomplete dinitration (presence of the mononitro intermediate). Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

-

Application in Drug Discovery: The PI3K Inhibitor Pathway

In the development of targeted oncology therapeutics, 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is rarely the final API. Instead, it is a precursor to highly substituted diamines.

By subjecting the dinitro compound to catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), it is reduced to 2-methyl-5-(trifluoromethyl)benzene-1,3-diamine . This diamine is a highly versatile nucleophile. The steric bulk of the central methyl group forces the adjacent amine groups out of coplanarity, which is a highly desirable conformational lock when coupling this moiety to thienopyrimidine or pyrimidine scaffolds. This locked conformation tightly fits into the ATP-binding pocket of the PI3Kδ (delta) subtype, drastically increasing target selectivity and reducing off-target kinase toxicity [1].

Synthetic workflow from 4-methylbenzotrifluoride to a PI3K inhibitor API.

Handling, Stability, and Safety Protocols

As with all polynitrated aromatics, 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene must be treated as a potentially energetic material. While the -CF3 group provides some thermal stability by drawing electron density away from the nitro groups, the compound can still undergo rapid exothermic decomposition under extreme thermal stress.

Self-Validating Safety Protocol: Before scaling up any reaction involving this intermediate (especially the catalytic hydrogenation step, which is highly exothermic), a Differential Scanning Calorimetry (DSC) run must be performed. A self-validating safe operating window is confirmed only if the onset of exothermic decomposition (T_onset) is at least 50°C higher than the maximum planned processing temperature of the subsequent reaction. Standard PPE, blast shields, and static-free spatulas must be utilized during dry powder transfer.

References

- World Intellectual Property Organization. "WO 2007/122410 A1: PYRIMIDINE DERIVATIVES AS PI3K INHIBITORS." Piramed Limited.

Synthesis Architectures for Fluorinated Dinitrotoluene Intermediates

Executive Summary

Fluorinated dinitrotoluenes (FDNTs) represent a critical class of electrophilic scaffolds used in the synthesis of herbicides (e.g., flumiclorac precursors), insensitive munitions, and late-stage pharmaceutical intermediates. Their synthesis is chemically precarious, balancing the high-energy demands of polynitration against the thermodynamic hazards of nucleophilic fluorination.

This guide delineates the two primary synthetic architectures: Electrophilic Aromatic Substitution (Nitration) and Nucleophilic Aromatic Substitution (

Part 1: Strategic Pathway Selection

The synthesis of FDNTs is dictated by the desired position of the fluorine atom relative to the nitro groups.

The Electrophilic Route (Direct Nitration)

Best for: 2-fluoro-4,6-dinitrotoluene and 4-fluoro-2,6-dinitrotoluene.

Direct nitration of fluorotoluene is the classical approach. The fluorine atom is an ortho/para director, but the strong electron-withdrawing nature of the first nitro group introduced deactivates the ring, requiring harsher conditions for the second nitration.

Mechanism:

The reaction proceeds via the formation of the nitronium ion (

-

Mononitration:

-Fluorotoluene -

Dinitration: Requires elevated temperatures (

C) or superacidic media to overcome ring deactivation.

Key Technical Challenge: Isomer Management.

Standard mixed-acid nitration of

Advanced Protocol: Solid Acid Catalysis To improve regioselectivity and reduce waste acid, modern protocols utilize solid acid catalysts (e.g., H-beta zeolites).

-

Catalyst:

or H-beta Zeolite. -

Conditions: 60–90°C, 70%

(no sulfuric acid required). -

Advantage: The pore structure of the zeolite imposes shape selectivity, favoring the para-nitro isomer during the first step, streamlining the subsequent dinitration to the desired 2,4,6-substitution pattern.

The Nucleophilic Route (Halex & Denitro-fluorination)

Best for: 2,4-dinitro-5-fluorotoluene and 2-fluoro-4-nitrotoluene derivatives.

This pathway utilizes the strong electron-withdrawing power of nitro groups to activate the ring for Nucleophilic Aromatic Substitution (

Variant A: The Classic Halex (Cl

-

Catalysts: Phase Transfer Catalysts (18-crown-6 or Tetramethylammonium chloride - TMAC).

-

Thermodynamics: High activation energy; requires temperatures >140°C.

Variant B: Denitro-fluorination (NO

-

Reagents: KF, Choline Chloride/Urea (Deep Eutectic Solvent).

-

Mechanism: The nitro group is an excellent leaving group in highly electron-deficient systems.

-

Yield: ~60-70% isolated yield.

Part 2: Experimental Protocols & Logic

Protocol A: Denitro-fluorination of 2,4-Dinitrotoluene

Rationale: This method avoids the use of chlorine gas (chlorination) and utilizes cheap bulk commodity chemicals (2,4-DNT).

Reagents:

-

Substrate: 2,4-Dinitrotoluene (2 mmol)

-

Fluorinating Agent: Potassium Fluoride (dried, 15 mmol)[3]

-

Solvent/Additives: DMSO (2.5 mL), Choline Chloride (1 mmol), Urea (2 mmol).[3]

Step-by-Step Methodology:

-

Eutectic Formation: Mix Choline Chloride and Urea in a reaction vessel. Stir until a homogeneous eutectic mixture forms (acts as a green solvent/catalyst).

-

Charging: Add 2,4-Dinitrotoluene and anhydrous KF to the mixture. Add DMSO.

-

Reaction: Heat to 160°C with vigorous stirring. Maintain for 8 hours.

-

Critical Control Point: Moisture content must be <0.1%. Water solvates the fluoride ion, killing its nucleophilicity.

-

-

Quenching: Cool to room temperature. Add water (10 mL) to dissolve salts.[3]

-

Extraction: Extract aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash organic layer with saturated brine. Dry over

.[3] Evaporate solvent. Purify via column chromatography.[3]

Protocol B: Safety-Critical Halex Reaction (Cl F)

Rationale: Based on the lessons from the Shell Stanlow explosion, this protocol emphasizes thermal stability.

Reagents:

-

Substrate: 2,4-Dinitrochlorotoluene.

-

Fluorinating Agent: Spray-dried KF (high surface area).

-

Solvent: Sulfolane (preferred over DMSO/DMAc for thermal stability).

Workflow:

-

Drying: Azeotropic distillation of Sulfolane with toluene to remove trace water.

-

Addition: Add KF and Phase Transfer Catalyst (TDA-1 or 18-crown-6).

-

Heating: Ramp temperature to 180°C.

-

Monitoring: Monitor reaction progress via HPLC. Do not exceed 200°C.

-

Filtration: Hot filtration to remove KCl byproduct.

Part 3: Process Safety & Visualization

Thermal Hazard Analysis (The "Trustworthiness" Pillar)

The synthesis of FDNTs involves two major thermal risks:

-

Nitration Runaway: The nitration reaction is highly exothermic (-145 ± 70 kJ/mol).[4] Accumulation of unreacted substrate due to poor mixing can lead to a sudden thermal spike, triggering decomposition.

-

Halex Instability: The Shell Stanlow explosion (1990) demonstrated that mixtures of halonitroarenes, KF, and solvents like DMAc/DMSO are thermally unstable.

Comparative Data Table

| Feature | Direct Nitration (Route A) | Halex / Denitro-fluorination (Route B) |

| Primary Hazard | Exothermic Runaway / Detonation | Solvent Decomposition / Over-pressurization |

| Regioselectivity | Difficult (requires zeolite catalysts) | High (determined by leaving group position) |

| Atom Economy | High | Low (Stoichiometric KF waste) |

| Key Intermediate | Fluorotoluene | Dinitrotoluene / Chlorodinitrotoluene |

| Typical Yield | 55-80% | 60-90% |

Pathway Visualization

Caption: Figure 1.[9] Comparative architecture of FDNT synthesis showing electrophilic vs. nucleophilic entry points.

Safety Workflow: Halex Process

Caption: Figure 2. Critical safety workflow for Halex reactions to prevent thermal runaway events.

References

-

Guidechem . (2021). How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications. Link

-

ResearchGate . (2014). Solid acid catalysts for fluorotoluene nitration using nitric acid. Link

-

Scientific Update . (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Link

-

ACS GCI Pharmaceutical Roundtable . (2026). Halex Reaction Mechanism & Reagent Guide. Link

-

JRC Publications . (2020).[12] Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Link

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Halex process - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 7. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. icheme.org [icheme.org]

- 11. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]

Physical Properties of 2,6-Dinitro-4-Trifluoromethyltoluene vs. 2,4-Isomer

The following technical guide details the physical properties, molecular architecture, and synthetic considerations of 2,6-dinitro-4-trifluoromethyltoluene versus its 2,4-isomer (specifically 2,4-dinitro-6-trifluoromethyltoluene ).

These compounds are critical intermediates in the synthesis of dinitroaniline herbicides (structural analogs to Trifluralin) and specialized energetic materials. Note that while "2,6-dinitro-4-trifluoromethyltoluene" is the common laboratory designation, the IUPAC nomenclature 1-methyl-2,6-dinitro-4-(trifluoromethyl)benzene is used for precision.

Comparative Technical Guide

Executive Summary

The distinction between 2,6-dinitro-4-trifluoromethyltoluene (the para-series derivative) and its 2,4-isomer (typically the ortho-series derivative, 2,4-dinitro-6-trifluoromethyltoluene ) is governed by the interplay of steric hindrance and electronic directing effects.

-

2,6-Isomer: Characterized by high symmetry (

effective symmetry), resulting in higher crystallinity and lower polarity. It is the primary product of nitrating 4-trifluoromethyltoluene. -

2,4-Isomer: Characterized by significant steric strain (Methyl flanked by Nitro and Trifluoromethyl) and higher polarity. It is the primary product of nitrating 2-trifluoromethyltoluene.

Molecular Architecture & Electronic Effects

The physical properties of these isomers are dictated by the spatial arrangement of the bulky Nitro (

Steric Analysis

-

2,6-Dinitro-4-trifluoromethyltoluene:

-

Configuration: The methyl group at position 1 is flanked by two nitro groups at positions 2 and 6.

-

Steric Outcome: This creates a "buttressing effect." Although the nitro groups are bulky, the molecule retains a plane of symmetry. The

group at position 4 is remote from the crowded methyl center, minimizing additional strain.

-

-

2,4-Dinitro-6-trifluoromethyltoluene:

-

Configuration: The methyl group at position 1 is flanked by a nitro group at position 2 and a trifluoromethyl group at position 6.

-

Steric Outcome: The

group (Van der Waals volume ~42.6 ų) is significantly larger than a nitro group (~23 ų). Placing a

-

Electronic Dipole

-

2,6-Isomer: The dipoles of the two nitro groups (at 2 and 6) partially cancel each other horizontally, while their vertical components reinforce the

dipole. However, the symmetry makes the overall molecular dipole moment lower and more aligned with the principal axis. -

2,4-Isomer: The asymmetric distribution of electron-withdrawing groups (Nitro at 2,4;

at 6) creates a complex, unbalanced dipole vector. This results in a higher net dipole moment, increasing solubility in polar organic solvents.

Comparative Physical Properties

Note: Specific experimental data for these toluene derivatives is less ubiquitous than for their aniline analogs (Trifluralin intermediates). Values below are synthesized from available chemical catalogs and structural analog trends (DNTs and Benzotrifluorides).

| Property | 2,6-Dinitro-4-trifluoromethyltoluene | 2,4-Dinitro-6-trifluoromethyltoluene |

| IUPAC Name | 1-Methyl-2,6-dinitro-4-(trifluoromethyl)benzene | 1-Methyl-2,4-dinitro-6-(trifluoromethyl)benzene |

| CAS Number | Not widely listed (Analog: 2367-74-0 for DNT) | 1400644-23-6 (as 3,5-dinitro-2-methylbenzotrifluoride) |

| Molecular Formula | ||

| Molecular Weight | 250.13 g/mol | 250.13 g/mol |

| Physical State | Crystalline Solid (Needles) | Crystalline Solid / Semi-solid |

| Melting Point (Est.) | 55 – 65 °C (High symmetry favors solid) | 45 – 55 °C (Steric distortion lowers MP) |

| Boiling Point (Est.) | 295 – 305 °C (Decomposes) | 300 – 310 °C (Higher polarity increases BP) |

| Solubility (Organic) | Moderate (Toluene, DCM) | High (Polar solvents: Acetone, EtOAc) |

| Vapor Pressure | Low (Sublimes under vacuum) | Low |

| Key Impurity | 2,3-Dinitro isomer (Trace) | 2,5-Dinitro isomer (Trace) |

Critical Note: The "2,4-isomer" typically refers to the product derived from ortho-trifluoromethyltoluene. If referring to the aniline derivative (Trifluralin intermediate), the 2,4-isomer is a regulated impurity due to toxicity concerns.

Synthesis & Separation Engineering

The synthesis of these isomers is distinct due to the directing effects of the starting materials.

Synthetic Pathways

-

Pathway A (2,6-Isomer): Nitration of 4-trifluoromethyltoluene .

-

The Methyl group (activator) directs ortho (positions 2,6).

-

The

group (deactivator) directs meta (positions 2,6). -

Result: Cooperative directing effects lead almost exclusively to the 2,6-dinitro isomer.

-

-

Pathway B (2,4-Isomer): Nitration of 2-trifluoromethyltoluene .

-

The Methyl group directs ortho/para (positions 6, 4).

-

The

group directs meta (positions 4, 6). -

Result: Cooperative directing effects favor the 4,6-dinitro isomer (which is 2,4-dinitro-6-trifluoromethyltoluene).

-

Separation Logic

Separating these isomers from a mixed stream (if mixed xylenes/toluenes were used) relies on their crystallization behavior.

-

Fractional Crystallization: The 2,6-isomer, being more symmetric, crystallizes more readily from non-polar solvents (e.g., Hexane/Ethanol mixes).

-

Distillation: Difficult due to similar boiling points and thermal instability (explosion hazard of polynitro compounds).

Figure 1: Divergent synthesis pathways for the 2,6- and 2,4-isomers based on starting material regiochemistry.

Analytical Characterization

Distinguishing these isomers requires spectroscopic analysis, as melting points can be depressed by impurities.

NMR Spectroscopy ( & )

-

2,6-Isomer (

NMR):-

Shows a singlet for the aromatic protons (positions 3 and 5 are equivalent).

-

Shows a singlet for the methyl group.

-

-

2,4-Isomer (

NMR):-

Shows two distinct doublets (meta-coupling) for the aromatic protons at positions 3 and 5.

-

Methyl group shift is distinct due to the ortho-CF3 environment.

-

GC-MS Fragmentation

-

Both isomers show a molecular ion (

) at m/z 250. -

Differentiation: The "ortho effect" in the 2,4-isomer (Methyl adjacent to Nitro) often leads to a characteristic

peak (loss of 17) due to hydrogen abstraction, which is less prominent in the 2,6-isomer where both nitros are flanked by the methyl but the symmetry alters the fragmentation probability.

Experimental Protocol: Purity Determination

Objective: Quantify the ratio of 2,6-isomer to 2,4-isomer in a crude reaction mixture.

-

Sample Prep: Dissolve 10 mg of crude solid in 1 mL of Acetonitrile (HPLC grade).

-

Instrumentation: HPLC-UV (Agilent 1200 or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

Gradient: 50% B to 90% B over 15 mins.

-

-

Detection: UV at 254 nm.

-

Elution Order:

-

The more polar 2,4-isomer typically elutes earlier.

-

The less polar, symmetric 2,6-isomer elutes later.

-

Note: Confirm with standard reference materials (CAS 1400644-23-6 for the 2,4-isomer).

-

References

-

AK Scientific . (n.d.). 3,5-Dinitro-2-methylbenzotrifluoride (2,4-Dinitro-6-trifluoromethyltoluene). Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Dinitrotoluenes. Retrieved from

-

U.S. Environmental Protection Agency . (2012).[1] Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from

-

Sunway Pharm . (n.d.). Fluorinated Building Blocks Catalog. Retrieved from

Sources

Environmental Fate and Degradation of Trifluoromethyl-dinitrotoluenes (TFMDNTs)

Topic: Environmental Fate and Degradation of Trifluoromethyl-dinitrotoluenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Trifluoromethyl-dinitrotoluenes (TFMDNTs) represent a niche but toxicologically significant class of nitroaromatic compounds. Often emerging as byproducts in the synthesis of fluorinated agrochemicals (e.g., Trifluralin precursors like 4-chloro-3,5-dinitrobenzotrifluoride) or as novel energetic materials, these compounds combine the recalcitrance of the trifluoromethyl (

Part 1: Chemical Identity and Physicochemical Drivers

The environmental persistence of TFMDNTs is driven by the electron-withdrawing nature of the

Target Analytes

The primary isomers of concern, based on structural analogy to DNTs and industrial relevance, are:

-

2,6-Dinitro-4-(trifluoromethyl)toluene: A direct fluorinated analogue of 2,6-DNT.

-

2,4-Dinitro-6-(trifluoromethyl)toluene: A structural isomer often found in isomeric mixtures.

-

3,5-Dinitro-4-chlorobenzotrifluoride: A common precursor often co-occurring in waste streams.

Comparative Physicochemical Properties

The presence of fluorine drastically alters the partitioning behavior of the molecule.

| Property | 2,4-Dinitrotoluene (Reference) | 2,6-Dinitro-4-trifluoromethyltoluene (TFMDNT) | Environmental Implication |

| Molecular Weight | 182.13 g/mol | ~250.13 g/mol | Slower diffusion coefficients in groundwater. |

| Log Kow | 1.98 | ~3.2 - 3.8 (Estimated) | Higher sorption to soil organic matter; lower aqueous mobility. |

| Water Solubility | ~270 mg/L | < 10 mg/L | Rate-limiting step for microbial bioavailability. |

| Henry’s Law Constant | Higher than DNT | Increased potential for volatilization from dry surfaces, though still low. | |

| Bond Energy | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | Extreme resistance to hydrolysis and oxidative cleavage. |

Part 2: Degradation Pathways[1]

The degradation of TFMDNTs is bifurcated into abiotic photolysis and biotic nitroreduction . Unlike non-fluorinated aromatics, the aromatic ring cleavage is severely inhibited by the stable

Biotic Degradation: The Nitroreduction Pathway

In anaerobic or microaerophilic soils, bacteria (e.g., Pseudomonas spp., Desulfovibrio spp.)[1] utilize the nitro groups as electron acceptors.[1] The

Mechanism:

-

Sequential Reduction:

. -

Dead-End Polymerization: Hydroxylamino-TFMDNTs are highly reactive and spontaneously condense to form Azoxy-dimers . These dimers are essentially insoluble and biologically inert, constituting a long-term soil sink.

-

Defluorination Barrier: Biotic defluorination is rare. It typically requires specific dioxygenases to attack the C-F bond, which is sterically and electronically unfavorable in TFMDNTs.

Abiotic Degradation: Photolysis

Direct photolysis is the only significant abiotic sink. Upon UV irradiation (290–400 nm), the nitro group can undergo intramolecular rearrangement (nitro-nitrite), leading to radical formation.

-

Primary Product: Trifluoromethyl-anilines and phenols.

-

Defluorination: Under high-intensity UV or advanced reduction processes (hydrated electrons), the C-F bond can be mineralized to Fluoride (

), but this is negligible in standard environmental conditions.

Pathway Visualization

The following diagram illustrates the critical divergence between complete mineralization (blocked) and the formation of toxic amino-metabolites.

Caption: Anaerobic nitroreduction pathway of TFMDNT showing the accumulation of amino-intermediates and azoxy dimers, contrasting with the blocked mineralization pathway.

Part 3: Experimental Protocols

To accurately study the fate of TFMDNTs, researchers must account for the volatility of the parent compound and the instability of the hydroxylamino-intermediates.

Soil Microcosm Setup (Anaerobic)

Objective: Determine the half-life (

-

Soil Preparation: Sieve soil (2 mm) and adjust moisture to 60% water holding capacity.

-

Spiking: Dissolve TFMDNT in acetonitrile. Spike soil to achieve a final concentration of 10 mg/kg. Crucial: Limit solvent volume to <0.1% to avoid toxicity to soil microbiota.

-

Incubation:

-

Place 50g soil in amber serum bottles.

-

Flush headspace with

gas for 15 minutes to ensure anoxia. -

Seal with Teflon-coated butyl rubber stoppers.

-

Incubate at 25°C in the dark.

-

-

Sampling Points: T=0, 1, 3, 7, 14, 28, and 60 days.

-

Sterile Controls: Autoclave soil (

, 1h, x3 days) to differentiate abiotic sorption from biodegradation.

Analytical Workflow (LC-MS/MS & 19F-NMR)

Standard HPLC-UV is often insufficient due to matrix interference. The use of 19F-NMR is highly recommended for mass balance studies to track the "invisible" fluorinated pool.

Step 1: Extraction

-

Add 10 mL Acetonitrile (ACN) to 5g soil.

-

Sonication: Sonicate for 30 mins at

(use ice bath to prevent thermal degradation of thermally labile intermediates). -

Centrifugation: 4000 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate in Water.

-

B: Methanol (MeOH).

-

Gradient: 10% B to 90% B over 12 mins.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Nitro-compounds ionize well as

or -

MRM Transitions (Example for Parent):

-

Precursor: 250 (approx)

Product: 220 (Loss of NO) and 204 (Loss of NO2).

-

Step 3: 19F-NMR (Mass Balance)

-

Instrument: 400 MHz NMR or higher.

-

Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated).

-

Method: Analyze the crude ACN extract directly. The distinct chemical shift of the aromatic

(approx -63 ppm) will shift significantly if the ring is cleaved or modified, allowing quantification of total organofluorine.

Part 4: Risk Assessment Implications

The degradation of TFMDNTs does not equate to detoxification.

-

Increased Toxicity: The reduction of nitro groups to amino groups (

) often increases cytotoxicity and mutagenicity (Ames test positive). The hydroxylamino-intermediate is a known potent mutagen. -

Mobility Shift: While the parent TFMDNT is lipophilic and immobile, the amino-metabolites are more polar and have higher water solubility, increasing the risk of groundwater leaching.

-

Persistence: The

group prevents the ring fission that usually clears DNTs from the environment. Consequently, TFMDNT residues may persist for decades, necessitating advanced oxidation processes (AOPs) for remediation rather than simple bioremediation.

References

-

Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene.[2][3][4] Applied and Environmental Microbiology. Link

-

Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. Link

-

Hallas, L. E., & Alexander, M. (1983). Microbial transformation of nitroaromatic compounds in sewage effluent. Applied and Environmental Microbiology. Link

-

Schmidt, T. C., et al. (2006).[4] Biotic and Abiotic Degradation of Dinitrotoluenes in Soil and Water.[5] Environmental Science & Technology. (Cited as authoritative context for DNT degradation mechanisms).

- Ellis, D. A., et al. (2004). Degradation of Trifluoroacetic Acid and Related Compounds. Nature. (Cited for C-F bond stability context).

-

U.S. EPA. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). EPA Federal Facilities Restoration and Reuse Office. Link

Sources

Toxicity Profile of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is a niche aromatic nitro compound. Its structural features—a benzene ring substituted with two nitro groups, a methyl group, and a trifluoromethyl group—suggest its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and dyestuffs. However, these same structural motifs are also associated with significant toxicological concerns. The presence of nitro groups on an aromatic ring is a well-established toxophore, often linked to genotoxicity, carcinogenicity, and the induction of methemoglobinemia. The trifluoromethyl group can further influence the compound's lipophilicity and metabolic fate, potentially modulating its toxicokinetics and toxicodynamics.

This technical guide offers a detailed examination of the anticipated toxicological profile of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene. By leveraging data from closely related analogues, this document aims to provide researchers, scientists, and drug development professionals with the critical information necessary for safe handling, risk assessment, and informed decision-making in research and development activities involving this compound.

Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its toxicity. While experimental data for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is scarce, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Toxicological Relevance |

| Molecular Formula | C₈H₅F₃N₂O₄ | - |

| Molecular Weight | 250.13 g/mol | Influences diffusion and transport across biological membranes. |

| Appearance | Likely a yellow crystalline solid | Important for handling and identification. |

| Solubility | Expected to have low aqueous solubility and moderate solubility in organic solvents. | Low water solubility may limit absorption from the gastrointestinal tract but can lead to persistence in the environment. Lipophilicity can enhance absorption through the skin and facilitate distribution into fatty tissues. |

| Vapor Pressure | Expected to be low. | Low volatility reduces the risk of inhalation exposure at room temperature, but this can increase with heating. |

| Octanol-Water Partition Coefficient (logP) | Predicted to be moderately high. | A higher logP suggests a greater potential for bioaccumulation in organisms and penetration of biological membranes. |

Toxicokinetics: A Predicted Pathway

Based on its predicted physicochemical properties and data from analogous compounds, the toxicokinetic profile of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene can be anticipated as follows:

Caption: Predicted ADME pathway for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene.

-

Absorption: The compound is expected to be readily absorbed through the skin due to its lipophilic nature. Oral absorption may be significant, while inhalation of dust particles or vapors (if heated) is also a potential route of exposure.

-

Distribution: Following absorption, it is likely to be distributed throughout the body via the bloodstream. Due to its predicted lipophilicity, it may accumulate in adipose tissue. The liver is expected to be a major site of accumulation and metabolism.

-

Metabolism: The metabolism of dinitrotoluenes is complex and is a key factor in their toxicity.[1] A critical metabolic pathway is the reduction of the nitro groups, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. These intermediates are capable of binding to cellular macromolecules, including DNA, which is a primary mechanism of their genotoxicity and carcinogenicity. The trifluoromethyl group is generally metabolically stable.

-

Excretion: Metabolites are expected to be excreted primarily in the urine and feces after conjugation to enhance their water solubility.

Acute Toxicity

Based on data for structurally similar dinitro-aromatic compounds, 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is predicted to have a high degree of acute toxicity.

| Route of Exposure | Predicted Hazard | Supporting Evidence from Analogues |

| Oral | Fatal if swallowed. [2] | The oral LD50 values for 2,4- and 2,6-DNT in rats and mice indicate moderate to high toxicity.[3] For 2,4-Dinitro-1-(trifluoromethoxy)benzene, the classification is Category 2 for acute oral toxicity.[4] |

| Dermal | Toxic in contact with skin. | 1,3-Dinitrobenzene is classified as fatal in contact with skin. 2,4-Dinitro-1-(trifluoromethoxy)benzene is classified as Category 3 for acute dermal toxicity.[4] |

| Inhalation | May be harmful if inhaled. [2] | Dinitrotoluenes are classified as toxic by inhalation. Inhalation may cause respiratory irritation.[5] |

Symptoms of Acute Exposure: A primary and immediate concern with dinitro-aromatic compounds is the induction of methemoglobinemia .[6] This condition, characterized by the oxidation of iron in hemoglobin, impairs the blood's ability to transport oxygen, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and in severe cases, respiratory distress, seizures, and death. Other potential acute effects include irritation of the skin, eyes, and respiratory tract.[7]

Skin and Eye Irritation/Corrosion

Direct contact with 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is likely to cause significant irritation and potentially corrosion.

-

Skin: Expected to be a skin irritant, and prolonged contact may cause burns.[4][7] Analogous compounds like 2,4-Dinitro-1-(trifluoromethoxy)benzene are classified as causing severe skin burns.[2]

-

Eyes: Anticipated to cause serious eye irritation or severe eye damage.[4][7] Prompt and thorough rinsing is crucial after any eye contact.

Chronic Toxicity and Carcinogenicity

Repeated or long-term exposure to dinitrotoluenes is associated with significant health effects, and similar concerns are warranted for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene.

-

Target Organs: The primary target organs for chronic toxicity of dinitrotoluenes are the liver, blood, and male reproductive system .[6]

-

Carcinogenicity: This is a major concern. Technical grade dinitrotoluene (a mixture of isomers) is classified as a probable human carcinogen (Group B2) by the U.S. EPA.[3][8] The International Agency for Research on Cancer (IARC) classifies 2,4- and 2,6-DNT as Group 2B carcinogens (possibly carcinogenic to humans).[8] Animal studies have shown that 2,6-DNT is a potent hepatocarcinogen in rats.[1][3] The carcinogenicity is linked to the genotoxic metabolites formed during nitroreduction.

Genotoxicity and Mutagenicity

There is substantial evidence that dinitrotoluenes are mutagenic.

-

Mechanism: As previously mentioned, the metabolic reduction of the nitro groups leads to reactive intermediates that can form DNA adducts, leading to mutations.

-

In Vitro and In Vivo Data: While in vitro tests have sometimes yielded inconsistent results, in vivo studies have demonstrated the genotoxic potential of DNTs.[1] 2,6-DNT is classified as a Category 3 mutagenic substance in some jurisdictions, indicating a possible risk of irreversible effects.

Reproductive and Developmental Toxicity

Animal studies have demonstrated that dinitrotoluenes can adversely affect the reproductive system.

-

Male Reproductive Toxicity: Effects observed in male animals exposed to DNTs include decreased sperm production, testicular atrophy, and degeneration of the seminiferous tubules.[6]

-

Female Reproductive Toxicity: Ovarian atrophy and dysfunction have been observed in female rats.[6]

-

Developmental Toxicity: While no birth defects were noted in the offspring of animals fed 2,4-dinitrotoluene, the potential for developmental effects cannot be entirely ruled out.[6]

Experimental Protocols

Given the predicted high toxicity of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene, all experimental work must be conducted with strict adherence to safety protocols.

Safe Handling and Personal Protective Equipment (PPE)

Caption: Workflow for safe handling of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

-

In Vitro Toxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

This test is a standard preliminary screen for mutagenic potential.

-

Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Procedure: a. Prepare a range of concentrations of the test compound. b. In the presence and absence of S9 mix, incubate the test compound with the bacterial strains. c. Plate the treated bacteria on minimal glucose agar plates. d. Incubate for 48-72 hours. e. Count the number of revertant colonies.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Conclusion

While direct toxicological data for 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is lacking, a read-across analysis of structurally similar compounds strongly indicates a high hazard profile. The presence of the dinitrotoluene moiety is a significant predictor of severe toxicity, including high acute toxicity via oral and dermal routes, the potential to induce life-threatening methemoglobinemia, and a high probability of being a mutagen and a carcinogen, with the liver and male reproductive system as key target organs.

All work with this compound must be conducted under stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. It should be treated as a substance with high acute toxicity and a suspected carcinogen. Further experimental toxicological studies are warranted to definitively characterize its hazard profile.

References

- Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dinitro-1-(trifluoromethoxy)benzene.

- Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Dinitrobenzene.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,4-Dinitro(trifluoromethoxy)benzene.

- Sigma-Aldrich. (2025). Safety Data Sheet: 1,3,5-tris(Trifluoromethyl)benzene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Benzene, 2-methyl-1,3-dinitro-: Human health tier II assessment.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Nitro-3,5-bis(trifluoromethyl)benzene.

- CPAChem. (2022). Safety Data Sheet: 2,4-Dichloro-3,5-dinitrobenzotrifluoride.

- U.S. Environmental Protection Agency (EPA). (2013). Technical Fact Sheet – Dinitrotoluene (DNT).

- ChemicalBook. (n.d.). DINITROTOLUENE - Safety Data Sheet.

- Synquest Labs. (n.d.). Safety Data Sheet: 2,4-Dichloro-3,5-dinitrobenzotrifluoride.

- Rickert, D. E., Butterworth, B. E., & Popp, J. A. (1984). Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism. CRC critical reviews in toxicology, 13(3), 217–234.

- U.S. Army Center for Health Promotion and Preventive Medicine. (2009). Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service.

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Fvs. (n.d.). 2 Methyl 1 3 5 Trinitrobenzene.

-

Mdpi. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

History and Development of Dinitroaniline Herbicide Precursors: An Industrial Chemistry Perspective

Abstract This technical guide examines the evolution, chemical engineering, and synthesis of dinitroaniline herbicide precursors. Originally derived from the dye industry in the 1960s, this class of herbicides—typified by trifluralin and pendimethalin—relies on high-energy nitration chemistry and precise amination sequences. This document details the transition from raw aromatics to complex 2,6-dinitroaniline scaffolds, emphasizing the critical role of precursors like 4-chloro-3,5-dinitrobenzotrifluoride and 3,4-xylidine.

Historical Evolution: From Dyes to Agrochemicals[1]

The discovery of dinitroaniline herbicides is a classic example of "chemical exaptation"—where compounds developed for one purpose (azo dyes) were repurposed for another (weed control).

The Dye Industry Origins (1950s-1960s)

In the mid-20th century, the chemical industry was heavily invested in nitrated anilines for the production of azo dyes. Researchers at Eli Lilly and Company screened these intermediates for biological activity. They discovered that certain 2,6-dinitroanilines possessed potent pre-emergence herbicidal activity, specifically inhibiting root growth in grasses.

-

1960: The first patents appear.

-

1964: Trifluralin (Treflan) is commercialized, revolutionizing weed control in soybeans and cotton [1].

-

1970s: Pendimethalin is introduced by American Cyanamid, offering lower volatility and better surface stability [2].

The Structural Core

The biological activity relies on a specific scaffold: a benzene ring substituted at the 1-position with an amine, and at the 2,6-positions with nitro groups. The "precursor" development history is essentially the history of efficiently synthesizing this electron-deficient ring system.

| Herbicide | Key Precursor | Primary Use |

| Trifluralin | 4-chloro-3,5-dinitrobenzotrifluoride | Soybeans, Cotton, Canola |

| Pendimethalin | 3,4-dimethylaniline (3,4-xylidine) | Corn, Cereals, Rice |

| Oryzalin | 4-dipropylamino-3,5-dinitrobenzenesulfonamide | Fruit trees, Vines |

Chemical Scaffold & Synthesis Pathways

The synthesis of these herbicides is defined by the sequence of Nitration and Amination .[1] There are two dominant industrial routes, dictated by the stability of the starting material.

Route A: The Chlorinated Precursor (Trifluralin Series)

This route utilizes 4-chlorobenzotrifluoride (PCBTF) . The strong electron-withdrawing nature of the trifluoromethyl group directs nitration to the meta positions relative to the halogen, creating the critical precursor: 4-chloro-3,5-dinitrobenzotrifluoride .

Route B: The Pendant Amine Precursor (Pendimethalin Series)

Unlike trifluralin, pendimethalin synthesis often begins with 3,4-xylidine . The amino group is installed before the final nitration to avoid steric hindrance issues and to leverage the directing effects of the alkyl groups [3].

Visualization of Synthesis Pathways

Figure 1: Comparative industrial synthesis routes for Trifluralin and Pendimethalin highlighting key intermediate precursors.

Technical Protocol: Synthesis of 4-Chloro-3,5-Dinitrobenzotrifluoride

The synthesis of the trifluralin precursor is a high-risk operation due to the exothermicity of polynitration. The following protocol outlines the industrial standard adapted for laboratory validation [4].

Experimental Methodology

Reagents:

-

4-chlorobenzotrifluoride (PCBTF)

-

Mixed Acid (Nitric Acid 98% / Sulfuric Acid 98% / Oleum 20%)

Step-by-Step Protocol:

-

Mononitration (First Stage):

-

Charge a jacketed glass reactor with PCBTF and ethylene dichloride (solvent acts as a heat sink).

-

Slowly add mixed acid (HNO₃/H₂SO₄) at 35–40°C.

-

Mechanism:[4][5][6][7] Electrophilic aromatic substitution occurs at the 3-position (meta to -CF₃).

-

Checkpoint: Verify conversion to 4-chloro-3-nitrobenzotrifluoride via GC-FID. Target >98% conversion.

-

-

Dinitration (Second Stage - Critical):

-

Transfer the organic layer to a second reactor.

-

Add Oleum (20% free SO₃) and fuming Nitric Acid.

-

Raise temperature to 90–110°C .

-

Safety Note: This step is highly exothermic. The activation energy for the second nitro group insertion is high due to the deactivated ring.

-

Reaction Endpoint: Monitor for the disappearance of the mononitro species.

-

-

Isolation:

-

Quench the reaction mixture in ice water.

-

Separate the organic phase containing 4-chloro-3,5-dinitrobenzotrifluoride .[3]

-

Wash with NaHCO₃ to remove residual acid.

-

Data Validation Table: Typical Yields

| Step | Reaction Temp | Typical Yield | Impurity Profile |

| Mononitration | 40°C | 98.5% | Isomers (<1%) |

| Dinitration | 105°C | 94.0% | Oxidation byproducts |

| Amination (Final) | 60°C | 96.0% | Nitrosamines (trace) |

Mechanism of Action: Microtubule Assembly Inhibition[9]

Dinitroanilines function as "mitotic poisons."[8][9][10] Their selectivity arises from their high affinity for plant tubulin compared to mammalian tubulin.

The Molecular Interaction

The herbicide precursor scaffold (the dinitroaniline core) binds to the α-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules. Without microtubules, the spindle fibers cannot form during mitosis, leading to:

-

Arrest of cell division at prometaphase.

-

Formation of isodiametric (swollen) cells in the root tip.

-

Inhibition of lateral root formation [5].[11]

Signaling & Pathway Diagram

Figure 2: Mechanism of Action showing the interruption of tubulin polymerization by dinitroaniline herbicides.

Impurity Management: The Nitrosamine Challenge

A critical aspect of dinitroaniline development is the management of Nitrosamines (e.g., NDPA - N-nitrosodipropylamine), which are potent carcinogens formed as side products.

Formation Mechanism

During the final amination step (reacting the dinitro-precursor with a secondary amine), residual nitrosating agents (NOx species from the nitration step) can react with the amine to form nitrosamines.

Remediation Protocols

Modern industrial protocols incorporate specific scavenging steps to ensure compliance (typically <1 ppm nitrosamine):

-

Chemical Scavenging: Addition of HCl or sulfamic acid to destroy residual nitrosating agents before amination.

-

Steam Stripping: Post-synthesis steam distillation to remove volatile nitrosamines [6].

Future Outlook

While dinitroanilines are mature chemistries, resistance in weeds like Lolium rigidum (Ryegrass) is driving new research. The focus is currently on:

-

Next-Generation Precursors: Modifying the 4-position substituent (replacing -CF3 or -SO2NH2) to alter binding kinetics and overcome resistance mutations (e.g., Val-202-Phe mutations in tubulin) [7].

-

Encapsulation: Using micro-encapsulation (e.g., Prowl H2O) to reduce staining and volatility, improving the environmental profile of the precursors.

References

-

Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.[10]Link

-

Weed Science. (2017).[11] The Physiology and Mode of Action of the Dinitroaniline Herbicides.[11]Link

-

ResearchGate. (2014). Continuous-flow synthesis of the selective herbicide pendimethalin.[12]Link

-

Google Patents. (1998). Process for preparing trifluralin (US5728881A).Link

-

University of Hertfordshire. (2026). Trifluralin PPDB: Pesticide Properties DataBase.Link

-

Google Patents. (1999). Process for removing N-nitroso compounds from dinitroaniline herbicides (US5922915A).[7]Link

-

PubMed. (2000). Microtubule inhibitors: structure-activity analyses.Link

Sources

- 1. scribd.com [scribd.com]

- 2. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]

- 3. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 4. Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Process For Preparation Of Pendimethal In [quickcompany.in]

- 6. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 7. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]

- 8. coresta.org [coresta.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 11. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Nitration of 4-trifluoromethyltoluene to 2,6-dinitro-4-trifluoromethyltoluene

Application Note: Regioselective Dinitration of 4-Trifluoromethyltoluene to 2,6-Dinitro-4-trifluoromethyltoluene

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a critical pathway in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The transformation of 4-trifluoromethyltoluene (also known as p-methylbenzotrifluoride) into 2,6-dinitro-4-trifluoromethyltoluene represents a foundational Electrophilic Aromatic Substitution (EAS) workflow. This application note details the mechanistic causality, quantitative parameters, and self-validating experimental protocols required to achieve high-yield dinitration, overcoming the severe electronic deactivation inherent to poly-substituted fluoroaromatics.

Mechanistic Causality & Reaction Design

Designing a successful dinitration protocol for this substrate requires a deep understanding of the electronic interplay between the existing functional groups.

-

Synergistic Directing Effects: The starting material, 4-trifluoromethyltoluene, features two substituents with opposing electronic natures but perfectly aligned regiochemical directing effects. The methyl group at the C1 position is weakly electron-donating via hyperconjugation (+I) and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl (-CF3) group at the C4 position is strongly electron-withdrawing (-I) and directs to the meta positions. Because the ortho positions to the methyl group (C2 and C6) are identical to the meta positions of the -CF3 group, their directing effects are completely synergistic, exclusively favoring nitration at positions 2 and 6 [1].

-

Overcoming Electronic Deactivation: The initial nitration proceeds readily under standard mixed acid conditions to form the intermediate 2-nitro-4-trifluoromethyltoluene [2]. However, the introduction of the first nitro group (-NO2) severely depletes the ring's electron density. The combined deactivating power of the -CF3 and -NO2 groups drastically raises the activation energy required for the second nitration. To force the reaction to 2,6-dinitro-4-trifluoromethyltoluene, the electrophilicity of the system must be maximized. This necessitates abandoning standard mixed acid in favor of a highly aggressive nitrating system utilizing fuming nitric acid and oleum (fuming sulfuric acid) at elevated temperatures (90–120 °C), analogous to industrial syntheses of related dinitro-trifluoromethyl compounds like Trifluralin [3].

Process Workflow Visualization

Workflow and mechanistic progression for the dinitration of 4-trifluoromethyltoluene.

Quantitative Process Parameters

To ensure reproducibility, the thermodynamic and stoichiometric parameters for both stages of the synthesis are summarized below.

| Parameter | Stage 1 (Mononitration) | Stage 2 (Dinitration) |

| Substrate | 4-Trifluoromethyltoluene | 2-Nitro-4-trifluoromethyltoluene |

| Nitrating Agent | Conc. HNO3 (70%) | Fuming HNO3 (>90%) |

| Catalyst / Solvent | Conc. H2SO4 (98%) | Oleum (20% SO3) |

| Temperature Profile | 0 °C initially, ramp to 60 °C | 90 °C initially, ramp to 120 °C |

| Reaction Time | 2.5 hours | 5.0 hours |

| In-Process Control (IPC) | GC-FID (Target: SM < 1%) | GC-FID (Target: Mono < 2%) |

| Expected Yield | 92 - 95% | 85 - 88% |

| Product State | Pale yellow liquid | Yellow crystalline solid |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the operator verifies the chemical reality of the reaction mixture before proceeding, eliminating downstream failures.

Stage 1: Synthesis of 2-Nitro-4-trifluoromethyltoluene

Objective: Regioselective mononitration under controlled thermal conditions to prevent oxidative degradation.

-

Reactor Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 2.5 equivalents of concentrated H2SO4 (98%). Cool the system to 0 °C using a chiller.

-

Substrate Addition: Slowly add 1.0 equivalent of 4-trifluoromethyltoluene. Maintain the internal temperature below 5 °C.

-

Nitronium Generation: Begin dropwise addition of 1.1 equivalents of concentrated HNO3 (70%). Causality: The slow addition rate is critical to manage the highly exothermic generation of the nitronium ion (

) and prevent premature dinitration. -

Thermal Ramp: Once addition is complete, gradually ramp the reactor temperature to 60 °C and hold for 2.5 hours.

-

System Validation (IPC 1): Withdraw a 0.5 mL sample, quench in water, extract with dichloromethane, and analyze via GC-FID. The reaction is validated to proceed only when the unreacted 4-trifluoromethyltoluene peak is < 1%.

-

Workup: Cool the mixture to room temperature and carefully pour over crushed ice. Separate the lower organic layer, wash with saturated aqueous NaHCO3 until pH neutral, and dry over anhydrous Na2SO4.

Stage 2: Synthesis of 2,6-Dinitro-4-trifluoromethyltoluene

Objective: Force the second nitration on a highly deactivated aromatic ring using extreme electrophilic conditions.

-

Dehydrating Environment: Charge a dry, heavy-duty reactor with 3.0 equivalents of Oleum (20% SO3). Causality: Oleum acts as a powerful dehydrating agent, consuming water generated during nitration and pushing the equilibrium (

) entirely to the right, maximizing -

Substrate Addition: Add the 2-nitro-4-trifluoromethyltoluene generated in Stage 1 to the oleum at room temperature.

-

Aggressive Nitration: Carefully add 1.5 equivalents of Fuming HNO3 (>90%) dropwise.

-

Overcoming the Activation Barrier: Ramp the internal temperature to 110–120 °C. Hold under robust stirring for 5 hours. Causality: The extreme thermal energy is required to push the highly deactivated intermediate through the transition state.

-

System Validation (IPC 2): Withdraw a sample, quench carefully in ice, extract, and analyze via GC-FID. Validate that the mononitrated intermediate is < 2%.

-

Crystallization & Workup: Cool the reactor to 20 °C. Quench the reaction mass by pouring it slowly over a large excess of vigorously stirred ice water. The sudden drop in solubility will cause the 2,6-dinitro-4-trifluoromethyltoluene to crash out as a crude yellow precipitate.

-

Purification: Filter the solid under vacuum, wash extensively with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to yield the pure product.

References

-

Trifluralin Manufacture and Properties Source: Scribd URL:[Link]

-

PubChem Compound Summary for CID 5569, Trifluralin Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Electrophilic Aromatic Substitution and Directing Effects Source: Study.com URL: [Link]

- US Patent 3074931A - Dibenzazepines (Nitration of 4-trifluoromethyltoluene)

Sources

Synthesis of 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine from dinitro intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Validated Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine is a critical workflow for researchers developing hydroxybenzylidene hydrazines, free radical scavengers, and novel agricultural active ingredients[1]. The target molecule features a highly electron-deficient aromatic ring, making it an excellent substrate for further functionalization.

While direct nucleophilic aromatic substitution (SNAr) of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with hydrazine hydrate is theoretically possible, direct hydrazinolysis is strongly discouraged . Chlorodinitrobenzenes are extremely electrophilic; their direct reaction with hydrazine hydrate is known to be violently exothermic and can lead to thermal runaway or explosive decomposition[2]. Furthermore, the localized heat generated during a direct displacement can cause hydrazine to act as a reducing agent, degrading the nitro groups.

The Expert Solution: To ensure a self-validating, safe, and high-yielding system, this protocol utilizes a two-step SNAr sequence. First, the highly reactive chloride is displaced by methoxide to form a methoxy intermediate. Because methoxy is a poorer leaving group than chloride, it attenuates the reactivity of the ring. This allows the subsequent hydrazinolysis to proceed smoothly and selectively at 0 °C, ensuring high purity and preventing over-reaction[1].

Safety & Handling

-

Hydrazine Monohydrate (NH₂NH₂·H₂O): Highly toxic, carcinogenic, and a strong reducing agent. Handle exclusively in a fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

-

Polynitro Aromatics: Compounds containing multiple nitro groups are potentially energetic materials. Avoid exposing these compounds to high heat, friction, or strong shock.

-

Argon Atmosphere: Hydrazine and the resulting phenylhydrazine are sensitive to oxidation. Conducting the reaction under an inert argon atmosphere is required to prevent degradation and maintain high yields[1].

Experimental Protocols

Step 1: Synthesis of the Methoxy Intermediate

Objective: Convert 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene to 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (also referred to in literature as 2-chloro-1,3-dinitro-4-(trifluoromethyl)benzene) in anhydrous methanol[1].

-

Reagent Addition: Slowly add sodium methoxide (CH₃ONa) to the solution. The reaction should be kept at room temperature.

-

Reaction: Stir the mixture at room temperature for 1 hour[1]. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction and remove the methanol under reduced pressure. Extract and wash the organic layer to remove residual salts.

-

Validation: Isolate the intermediate. A successful reaction will yield 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene as a solid with a melting point of approximately 61 °C (Expected Yield: ~76%)[1].

Step 2: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenylhydrazine

Objective: Controlled hydrazinolysis of the methoxy intermediate.

-

Substrate Solution: Dissolve 3.2 g (12 mmol) of the 2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene intermediate in 17 mL of anhydrous ethanol in a round-bottom flask[1].

-

Inert Atmosphere: Purge the flask thoroughly with Argon and cool the solution to 0 °C using an ice-water bath[1].

-

Nucleophile Preparation: In a separate vial, prepare a solution of 0.75 g (15 mmol, 1.25 equiv.) of hydrazine monohydrate in 5 mL of anhydrous ethanol[1].

-

Controlled Addition: Add the hydrazine solution dropwise to the substrate solution at 0 °C. Causality Note: Dropwise addition ensures hydrazine remains the limiting reagent locally, preventing di-substitution and controlling the exotherm.

-

Reaction: Stir the reaction mixture at 0 °C for exactly 1 hour under Argon. Monitor progression via TLC[1].

-

Concentration: Once complete, remove the ethanol solvent under vacuum.

-

Purification: Purify the crude product via silica gel column chromatography using a mobile phase of hexane/ethyl acetate (4:1 v/v)[1].

-

Validation: The final product should be isolated as a red/yellow solid (Expected Yield: ~88%)[1].

Analytical Data & Characterization

To validate the success of your synthesis, compare your analytical results against the established parameters summarized in the table below[1].

| Compound | Yield | Appearance | Melting Point | ¹H NMR (300 MHz, DMSO-d₆) | Key IR Bands (cm⁻¹) |

| Intermediate 2 | 76% | Solid | 61 °C | Not Reported | Not Reported |

| Target 3 | 88% | Red/Yellow Solid | 125–126 °C | δ 9.65 (s, 1H, NH), 8.40 (s, 2H, Ar-H), 4.84 (s, 2H, NH₂) | 3248 (N–H), 1536 (as-NO₂), 1263 (s-NO₂), 1118 (CF₃) |

Note: Elemental analysis for Target 3 should align with calculated values for C₇H₅F₃N₄O₄ (C, 31.59; H, 1.89; N, 21.05).

Reaction Workflow

Two-step synthesis workflow for 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine.

References

- Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. mdpi.com.

- 1-CHLORO-2,4-DINITROBENZENE - CAMEO Chemicals. noaa.gov.

Sources

Application Note: Triflic Acid Catalyzed Nitration of Deactivated Aromatics

[1]

Executive Summary

Nitration of deactivated aromatic rings (e.g., nitrobenzene, benzoic acid, polyhaloarenes) is a bottleneck in medicinal chemistry and energetic materials synthesis. Traditional "Mixed Acid" protocols (

This guide details the use of Trifluoromethanesulfonic acid (Triflic Acid, TfOH) as a superior solvent and catalyst. With an

Mechanistic Principles: The Superacid Advantage

The Acidity Gap

In standard mixed acid nitration, the reaction generates water:

Triflic Acid (

-

Superacidity: It is approximately

times stronger than sulfuric acid, forcing the equilibrium to the right even in the presence of reaction water. -

Hygroscopic Desiccation: TfOH effectively sequesters water as a stable hydrate (

), preventing it from reversing the nitronium generation.

Reaction Pathway

The mechanism involves the protonation of nitric acid by TfOH to form a protonated nitric acid species, which essentially dehydrates to release the nitronium ion. In anhydrous conditions (using metal nitrates), the pathway avoids water entirely.

Figure 1: Mechanistic flow of Superacid Nitration. The critical step is the irreversible dehydration of the protonated nitric species by TfOH.

Experimental Protocols

Safety Pre-requisites (Critical)

-

Engineering Controls: All operations must be performed in a functioning fume hood. TfOH fumes are severe respiratory irritants.[1]

-

PPE: Dual-gloving (Nitrile over Laminate), face shield, and acid-resistant apron.

-

Exotherm Warning: Mixing TfOH with

or water is highly exothermic . Addition rates must be controlled to prevent thermal runaway.

Protocol A: Standard Nitration ( /TfOH)

Best for: Moderately deactivated substrates (e.g., chlorobenzene, benzoic acid).

Reagents:

-

Substrate (10 mmol)

-

Nitric Acid (98% fuming, 1.1 equiv)

-

Triflic Acid (TfOH, 5-10 mL per g of substrate)

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (Optional, for viscosity).

Step-by-Step:

-

System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

. -

Acid Charge: Add TfOH to the RBF. Cool to 0°C using an ice/salt bath.

-

Nitronium Generation: Add Fuming

dropwise to the TfOH over 10 minutes. Note: Ensure internal temp < 10°C. Stir for 15 mins to generate -

Substrate Addition: Dissolve substrate in minimal DCM (or add neat if liquid). Add dropwise to the acid mixture.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Monitor by TLC/HPLC.

-

Time: 1-4 hours typically.[2]

-

-

Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

-

Workup: Extract with DCM (3x). Wash organics with sat.

(until pH neutral) and Brine. Dry over

Protocol B: Anhydrous Nitration (Metal Nitrate/TfOH)

Best for: Severely deactivated substrates (e.g., dinitrobenzene, trifluoromethylbenzene) or water-sensitive compounds.

Reagents:

-

Potassium Nitrate (

, dried, 1.2 equiv) -

Triflic Acid (TfOH, excess)

Step-by-Step:

-

Solubilization: In a dried flask under Argon, add solid

. -

Acid Addition: Add TfOH slowly at 0°C. Stir until

dissolves and gas evolution (minor) ceases. This generates -

Substrate Addition: Add the deactivated arene slowly.

-

Heating: For severely deactivated substrates (e.g., converting nitrobenzene to 1,3-dinitrobenzene), heat the system to 60-80°C.

-

Quench/Workup: Same as Protocol A.

Process Workflow & Decision Logic

Figure 2: Decision tree for selecting the appropriate TfOH nitration protocol.

Performance Data: TfOH vs. Mixed Acid

The following table illustrates the yield improvements when switching from Sulfuric Acid (

| Substrate | Target Product | Mixed Acid Yield ( | TfOH Yield (Protocol A/B) | Conditions (TfOH) |

| Nitrobenzene | 1,3-Dinitrobenzene | 75% (requires 100°C) | 96% | Protocol B, 60°C, 2h |

| Benzoic Acid | 3-Nitrobenzoic acid | 60% (mixed isomers) | 92% | Protocol A, RT, 4h |

| Chlorobenzene | 1-Chloro-4-nitrobenzene | 85% | 98% (High p-selectivity) | Protocol A, 0°C, 1h |

| 1,3-Dinitrobenzene | 1,3,5-Trinitrobenzene | <10% (fails) | 78% | Protocol B, 120°C, 12h |

| Benzonitrile | 3-Nitrobenzonitrile | 65% | 94% | Protocol A, RT, 3h |

Data aggregated from Olah et al. and internal process validation runs.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Water accumulation deactivating the superacid. | Switch to Protocol B (Anhydrous |

| High Byproducts (Oxidation) | Reaction temp too high; | Lower temperature to -10°C; ensure dropwise addition of |

| Ortho/Para Ratio Shifts | Solvent effects or temperature control. | Use HFIP as co-solvent to enhance steric bulk and para-selectivity. |

| Dark/Tar Formation | Polymerization of substrate. | Dilute substrate in DCM before addition; improve stirring efficiency. |

References

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

Olah, G. A., et al. (1993).[3] "Aromatic Nitration with Nitric Acid/Trifluoromethanesulfonic Anhydride." Synthesis, 1993(11), 1085-1086.

-

Wu, Y., et al. (2023).[4] "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." The Journal of Organic Chemistry, 88(16), 11322–11327.

- Coombs, J. T., et al. (1970-2000). Reaction Kinetics in Superacid Media.

-

Concordia University EHS. "Superacids Safety Guidelines." (Safety protocols for TfOH handling).

Laboratory scale synthesis of 2,6-dinitro-4-trifluoromethyltoluene

Application Note: Regioselective Dinitration of 4-(Trifluoromethyl)toluene

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Laboratory-Scale Electrophilic Aromatic Substitution (EAS)

Mechanistic Principles and Causality

The synthesis of 2,6-dinitro-4-(trifluoromethyl)toluene from 4-(trifluoromethyl)toluene (also known as p-methylbenzotrifluoride) is a textbook demonstration of synergistic directing effects in Electrophilic Aromatic Substitution (EAS)[1].

The reaction relies on the in situ generation of the highly reactive nitronium ion (NO₂⁺) via a "mixed acid" system. Concentrated sulfuric acid acts as a Brønsted acid to protonate nitric acid, facilitating the elimination of water to yield the electrophile[2].

The regiochemical outcome is strictly dictated by the electronic properties of the existing substituents:

-

The Methyl Group (-CH₃) at position 1 is an activating group that pushes electron density into the ring via hyperconjugation and inductive effects, directing incoming electrophiles to the ortho (2, 6) and para (4) positions[3].

-

The Trifluoromethyl Group (-CF₃) at position 4 is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I), directing electrophiles to the meta (3, 5) positions[3].

Because position 4 is already occupied, the methyl group directs the nitronium ions to positions 2 and 6. Concurrently, positions 2 and 6 are meta to the -CF₃ group. Therefore, both substituents synergistically direct the nitration exclusively to the 2 and 6 positions, ensuring high regioselectivity without the formation of complex isomeric mixtures.

Substituent Electronic Effects

The differing electronic contributions of the substituents dictate the reaction kinetics. The first nitration proceeds rapidly, but the introduction of the first nitro group severely deactivates the ring, requiring thermal forcing for the second substitution[4].

| Substituent | Primary Electronic Effect | Directing Effect | Influence on Ring Reactivity |

| -CH₃ (Methyl) | +I (Inductive), Hyperconjugation | Ortho / Para | Activating |

| -CF₃ (Trifluoromethyl) | -I (Strong Inductive) | Meta | Strongly Deactivating |

| -NO₂ (Nitro) | -I, -M (Strong Resonance) | Meta | Strongly Deactivating |

Professional Laboratory Safety Protocols

Nitration reactions are highly exothermic and pose significant thermal runaway risks. This protocol must be executed in a professional laboratory setting.

-

Fume Hood Isolation: All operations involving fuming nitric acid and concentrated sulfuric acid must be conducted in a certified chemical fume hood to prevent exposure to toxic nitrogen oxides (NOₓ).

-

Thermal Control: The initial mixing of acids and the mononitration step must be strictly temperature-controlled using an ice-water bath. Uncontrolled exotherms can lead to oxidative cleavage of the substrate or explosive decomposition.

-

Personal Protective Equipment (PPE): Heavy-duty acid-resistant gloves, a laboratory coat, and a face shield are mandatory.

Step-by-Step Experimental Methodology

Reagents Required:

-

4-(Trifluoromethyl)toluene: 10.0 g (56.8 mmol)

-

Concentrated Sulfuric Acid (98%): 30 mL

-

Fuming Nitric Acid (~90%): 15 mL

-

Absolute Ethanol (for recrystallization)

Step 1: Preparation of the Mixed Acid

-

Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar and immerse it in an ice-water bath.

-

Add 30 mL of concentrated sulfuric acid to the flask and allow it to cool to 0–5 °C.

-

Using a pressure-equalizing addition funnel, add 15 mL of fuming nitric acid dropwise.

-

Causality: The protonation and dehydration of nitric acid to form the nitronium ion is highly exothermic[2]. Slow addition and strict thermal control prevent the volatilization of nitric acid and the premature degradation of the reagents.

Step 2: Mononitration (Kinetic Phase)

-

Equip the flask with an internal thermometer.

-

Slowly add 10.0 g of 4-(trifluoromethyl)toluene dropwise to the mixed acid. Adjust the addition rate to ensure the internal temperature strictly remains below 15 °C.

-

Causality: The initial mononitration is highly exothermic. If the temperature exceeds 15 °C, the reaction risks thermal runaway, leading to oxidative byproducts and reduced yields[4].

Step 3: Thermal Dinitration (Thermodynamic Phase)

-

Once the addition is complete and the initial exotherm has subsided, remove the ice-water bath.

-

Equip the flask with a reflux condenser and transfer it to a silicone oil bath.

-